4-(5-Formyl-2-furyl)benzoic acid
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Overview
Description
4-(5-Formyl-2-furyl)benzoic acid is an organic compound with the molecular formula C12H8O4 It is characterized by the presence of a formyl group attached to a furan ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formyl-2-furyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-(5-formylfuran-2-yl)benzoic acid methyl ester with lithium hydroxide in a mixture of methanol and water under reflux conditions. The reaction mixture is then acidified with hydrochloric acid and extracted with ethyl acetate to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Formyl-2-furyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: 4-(5-Carboxy-2-furyl)benzoic acid.
Reduction: 4-(5-Hydroxymethyl-2-furyl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-Formyl-2-furyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(5-Formyl-2-furyl)benzoic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the furan ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Formylfuran-2-yl)-benzoic acid
- 4-(5-Carboxy-2-furyl)benzoic acid
- 4-(5-Hydroxymethyl-2-furyl)benzoic acid
Uniqueness
4-(5-Formyl-2-furyl)benzoic acid is unique due to the presence of both a formyl group and a furan ring, which confer distinct reactivity and potential for diverse applications. Its structural features allow for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-(5-formylfuran-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIJVLPGGBXNPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346452 |
Source
|
Record name | 4-(5-Formyl-2-furyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39245-15-3 |
Source
|
Record name | 4-(5-Formyl-2-furyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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